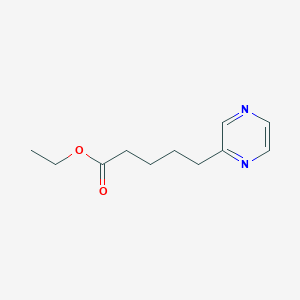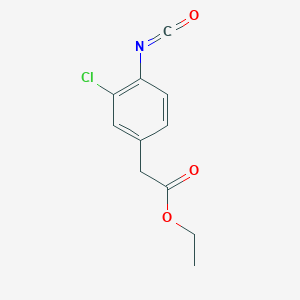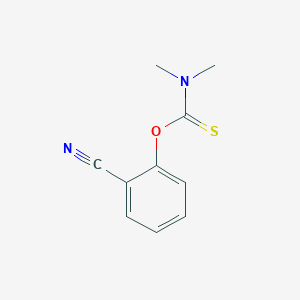![molecular formula C15H11N3O B8328549 2-methoxy-5-(1H-pyrrolo[2,3-b]pyridin-3-yl)benzonitrile](/img/structure/B8328549.png)
2-methoxy-5-(1H-pyrrolo[2,3-b]pyridin-3-yl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-5-(1H-pyrrolo[2,3-b]pyridin-3-yl)benzonitrile is a chemical compound that belongs to the class of pyrrolopyridine derivatives These compounds are known for their potential biological activities, particularly in the field of medicinal chemistry
Preparation Methods
The synthesis of 2-methoxy-5-(1H-pyrrolo[2,3-b]pyridin-3-yl)benzonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolopyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Methoxy Group: This step often involves nucleophilic substitution reactions where a methoxy group is introduced to the aromatic ring.
Formation of the Benzonitrile Group:
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
2-methoxy-5-(1H-pyrrolo[2,3-b]pyridin-3-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-methoxy-5-(1H-pyrrolo[2,3-b]pyridin-3-yl)benzonitrile has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Chemistry: It is used as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: The compound is studied for its interactions with biological targets, such as enzymes and receptors.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-methoxy-5-(1H-pyrrolo[2,3-b]pyridin-3-yl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as an inhibitor of fibroblast growth factor receptors (FGFRs), which are involved in various cellular processes, including cell proliferation and differentiation. By inhibiting these receptors, the compound can modulate signaling pathways and exert its biological effects.
Comparison with Similar Compounds
2-methoxy-5-(1H-pyrrolo[2,3-b]pyridin-3-yl)benzonitrile can be compared with other pyrrolopyridine derivatives, such as:
1H-Pyrrolo[2,3-b]pyridine: A simpler derivative without the methoxy and benzonitrile groups.
5-Methoxy-1H-pyrrolo[2,3-b]pyridine: Similar structure but lacks the benzonitrile group.
1H-Pyrrolo[2,3-b]pyridin-3-ylacetic acid: Contains an acetic acid group instead of the benzonitrile group.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical properties and potential biological activities.
Properties
Molecular Formula |
C15H11N3O |
|---|---|
Molecular Weight |
249.27 g/mol |
IUPAC Name |
2-methoxy-5-(1H-pyrrolo[2,3-b]pyridin-3-yl)benzonitrile |
InChI |
InChI=1S/C15H11N3O/c1-19-14-5-4-10(7-11(14)8-16)13-9-18-15-12(13)3-2-6-17-15/h2-7,9H,1H3,(H,17,18) |
InChI Key |
DKXNDCCRSTURHA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CNC3=C2C=CC=N3)C#N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-[4-(2-Pyrimidinylamino)cyclohexyl]ethanol](/img/structure/B8328529.png)






